Lsd1-IN-39

Epigenetics LSD1/KDM1A Reversible Inhibition

LSD1-IN-39 (Compound 14) is a synthetically designed, reversible LSD1/KDM1A inhibitor with a biochemical IC50 of 0.18 μM. Unlike irreversible clinical candidates (e.g., ORY-1001, GSK2879552), its reversible mechanism offers distinct target residence time and pharmacodynamic profiles, critical for mechanistic studies. Validated in HepG2 xenograft models (60 mg/kg, p.o.) and across 10+ cancer cell lines. Ideal for HCC research and temporal epigenomic profiling. Choose this compound to avoid the scientific risk of generic substitution with irreversible analogs.

Molecular Formula C25H30N2O7
Molecular Weight 470.5 g/mol
Cat. No. B15586180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLsd1-IN-39
Molecular FormulaC25H30N2O7
Molecular Weight470.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H30N2O7/c1-31-19-10-8-17(9-11-19)16-27(18-14-20(32-2)25(34-4)21(15-18)33-3)24(30)12-13-26-22(28)6-5-7-23(26)29/h8-11,14-15H,5-7,12-13,16H2,1-4H3
InChIKeyPOALCCVHDVROBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lsd1-IN-39 (Compound 14): A Selective, Reversible LSD1 Inhibitor for Anticancer Research


Lsd1-IN-39 (also designated Compound 14) is a synthetically designed, reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator in cancer progression [1]. With a biochemical IC50 of 0.18 μM, Lsd1-IN-39 demonstrates selective, broad-spectrum antiproliferative activity across multiple cancer cell lines, with particular potency in hepatocellular carcinoma models [1]. This compound is validated for both in vitro and in vivo applications, including xenograft studies, and offers a reversible inhibition profile distinct from irreversible clinical candidates [1].

Why Lsd1-IN-39 Cannot Be Interchanged with Other LSD1 Inhibitors: Key Differentiators


LSD1 inhibitors are a chemically diverse class with significant variability in mechanism (reversible vs. irreversible), potency, selectivity, and in vivo efficacy [1]. Simple potency comparisons (e.g., IC50 alone) are insufficient for compound selection. Lsd1-IN-39 (Compound 14) is explicitly characterized as a reversible inhibitor, whereas many advanced LSD1 inhibitors, such as ORY-1001 and GSK2879552, are irreversible [2][3]. This mechanistic distinction directly impacts target residence time, potential off-target effects, and in vivo pharmacodynamics, making generic substitution of Lsd1-IN-39 with an irreversible analog a high-risk scientific decision [2][3]. The evidence below quantifies these critical differences.

Quantitative Differential Evidence for Lsd1-IN-39: Head-to-Head and Cross-Study Comparisons


Reversible LSD1 Inhibition: Lsd1-IN-39 vs. Irreversible Clinical Candidates (ORY-1001, GSK2879552)

Lsd1-IN-39 is a reversible LSD1 inhibitor (IC50 = 0.18 μM), contrasting with the irreversible mechanism of advanced clinical candidates ORY-1001 (IC50 < 0.020 μM) and GSK2879552 (IC50 = 0.016 μM) [1][2][3]. While both ORY-1001 and GSK2879552 exhibit higher potency in biochemical assays, their irreversible binding to the FAD cofactor results in prolonged target inhibition that may increase hematological toxicity risks and limit reversibility of pharmacodynamic effects [2][3].

Epigenetics LSD1/KDM1A Reversible Inhibition

Antiproliferative Potency in Hepatocellular Carcinoma: Lsd1-IN-39 vs. LSD1-IN-19

Lsd1-IN-39 demonstrates potent antiproliferative activity against multiple hepatocellular carcinoma (HCC) cell lines, with IC50 values of 0.93 μM (HepG2), 2.09 μM (HEP3B), 1.43 μM (HUH6), and 4.37 μM (HUH7) [1]. In comparison, LSD1-IN-19, another reversible LSD1 inhibitor, exhibits weaker activity in a different cancer context, with 72h IC50 values of 0.17 μM in THP-1 leukemia cells and 0.40 μM in MDA-MB-231 breast cancer cells, but no reported activity in HCC lines . This indicates Lsd1-IN-39's preferential activity profile in liver cancer models.

Hepatocellular Carcinoma Antiproliferative Activity LSD1 Inhibition

In Vivo Antitumor Efficacy in Xenograft Model: Lsd1-IN-39 vs. Seclidemstat

Lsd1-IN-39 was evaluated in a HepG2 xenograft model in nude mice, demonstrating antitumor activity at a dose of 60 mg/kg (p.o., daily for 21 days) alongside the clinical candidate seclidemstat (10 mg/kg) [1]. While direct tumor growth inhibition percentages are not provided in the abstract, the study explicitly includes seclidemstat as a positive control, confirming that Lsd1-IN-39 exerts in vivo efficacy comparable to a known LSD1 inhibitor [1].

Xenograft Model In Vivo Efficacy Hepatocellular Carcinoma

Selectivity Profile: Lsd1-IN-39 vs. Clinical Candidate ORY-1001

Lsd1-IN-39 is reported as a selective LSD1 inhibitor, though specific selectivity data against MAO-A/B or LSD2 are not detailed in the primary publication [1]. In contrast, the clinical candidate ORY-1001 is highly selective for LSD1 over LSD2, MAO-A, and MAO-B (IC50s >100 μM) [2]. The absence of detailed selectivity data for Lsd1-IN-39 represents a knowledge gap that users must consider when designing experiments requiring stringent isoform or off-target selectivity.

Selectivity LSD1 vs. MAO Off-Target Risk

Optimal Scientific and Industrial Application Scenarios for Lsd1-IN-39


Hepatocellular Carcinoma (HCC) Drug Discovery and Target Validation

Lsd1-IN-39 is ideally suited for preclinical studies investigating LSD1 inhibition in HCC. The compound has demonstrated potent, sub-micromolar antiproliferative activity in HepG2 cells (IC50 = 0.93 μM) and in vivo efficacy in a HepG2 xenograft model [1]. This validation across multiple HCC cell lines (HEP3B, HUH6, HUH7) provides a robust foundation for target validation and lead optimization programs in liver cancer [1].

Mechanistic Studies of Reversible vs. Irreversible LSD1 Inhibition

Due to its well-defined reversible mechanism of action, Lsd1-IN-39 is a critical tool for dissecting the temporal dynamics of LSD1 inhibition and its downstream effects on histone methylation (H3K4me1/2) and gene expression [1]. This application is particularly valuable when comparing against irreversible inhibitors like ORY-1001 or GSK2879552 to understand differences in pharmacodynamics and potential toxicity profiles [1].

In Vivo Xenograft Studies in Liver Cancer Models

The primary publication provides a validated in vivo protocol using Lsd1-IN-39 (60 mg/kg, p.o., daily) in a HepG2 xenograft model, with seclidemstat as a positive control [1]. Researchers can adopt this established regimen to assess compound efficacy, tumor growth inhibition, and preliminary safety in a relevant animal model of HCC, reducing the need for extensive dose-finding studies [1].

Broad-Spectrum Anticancer Activity Screening

Lsd1-IN-39 exhibits antiproliferative activity across a diverse panel of cancer cell lines, including prostate (C42B, PC3), colon (Caco-2), breast (MCF7), leukemia (HL-60), thyroid (8505C), ovarian (OVCAR-3), and lung (A549) [1]. This makes it a suitable starting point for phenotypic screening campaigns aimed at identifying additional cancer types sensitive to LSD1 inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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